molecular formula C6H13NO3 B1143931 (R)-alpha-Allylalanine hydrate, 98per cent, 98per cent ee CAS No. 1266371-17-8

(R)-alpha-Allylalanine hydrate, 98per cent, 98per cent ee

Cat. No.: B1143931
CAS No.: 1266371-17-8
M. Wt: 147.17232
Attention: For research use only. Not for human or veterinary use.
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Description

®-alpha-Allylalanine hydrate, 98% purity and 98% enantiomeric excess, is a chiral amino acid derivative. This compound is notable for its high enantiomeric purity, making it valuable in various scientific and industrial applications. The presence of the allyl group in its structure provides unique reactivity, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-Allylalanine hydrate typically involves asymmetric hydrogenation or enzymatic resolution. One common method is the asymmetric hydrogenation of alpha-allyl-alpha-amino acids using chiral catalysts. This process ensures high enantiomeric excess and purity. The reaction conditions often include the use of ruthenium or iridium-based catalysts under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of ®-alpha-Allylalanine hydrate may involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of chiral ligands and catalysts is crucial to achieving the desired enantiomeric excess and purity .

Chemical Reactions Analysis

Types of Reactions

®-alpha-Allylalanine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-alpha-Allylalanine hydrate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ®-alpha-Allylalanine hydrate involves its interaction with various molecular targets. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. The allyl group provides a reactive site for further chemical modifications, allowing the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-alpha-Allylalanine hydrate is unique due to its allyl group, which provides distinct reactivity compared to other chiral amino acids. This makes it particularly valuable in synthetic chemistry for creating complex molecules with specific stereochemistry .

Properties

CAS No.

1266371-17-8

Molecular Formula

C6H13NO3

Molecular Weight

147.17232

Synonyms

(R)-alpha-Allylalanine hydrate, 98%, 98% ee

Origin of Product

United States

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